molecular formula C8H9Cl2N5 B1446800 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride CAS No. 1823316-60-4

9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride

Cat. No.: B1446800
CAS No.: 1823316-60-4
M. Wt: 246.09 g/mol
InChI Key: CFOZUYONVOWYFA-UHFFFAOYSA-N
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Description

9-(Azetidin-3-yl)-6-chloro-9H-purine hydrochloride: is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of an azetidine ring attached to the purine structure, along with a chlorine atom at the 6th position

Chemical Reactions Analysis

Types of Reactions: 9-(Azetidin-3-yl)-6-chloro-9H-purine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Chemistry: In chemistry, 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of purine derivatives in biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride involves its interaction with specific molecular targets. The azetidine ring and the chlorine-substituted purine structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both the azetidine ring and the chlorine atom in 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride makes it unique. This combination enhances its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

9-(azetidin-3-yl)-6-chloropurine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5.ClH/c9-7-6-8(12-3-11-7)14(4-13-6)5-1-10-2-5;/h3-5,10H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOZUYONVOWYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=NC3=C2N=CN=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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